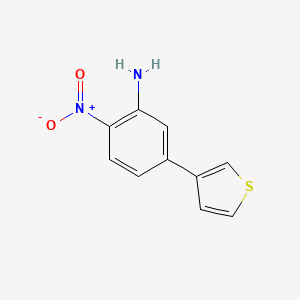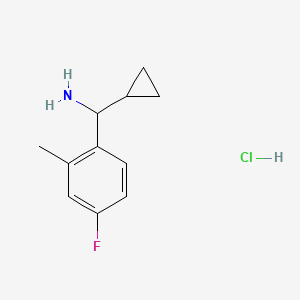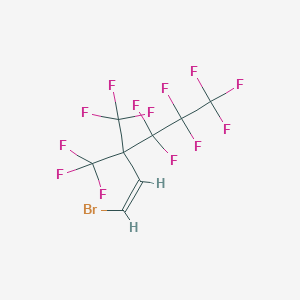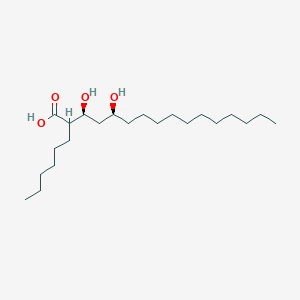![molecular formula C21H32N2O4 B13722592 Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31758416 is a chemical compound with unique properties that have garnered interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31758416 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions] to form an intermediate compound.
Step 2: Further reaction of the intermediate with [another reagent] under [different conditions] to yield MFCD31758416.
Industrial Production Methods
In industrial settings, the production of MFCD31758416 is scaled up using optimized methods to ensure high yield and purity. Techniques such as [specific industrial method] are employed, which involve [details of the method] to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
MFCD31758416 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Undergoes reduction with reducing agents to yield [reduced product].
Substitution: Participates in substitution reactions where [specific group] is replaced by [another group].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent 1] and [agent 2], typically under [specific conditions].
Reduction: Reducing agents such as [agent 3] and [agent 4] are used under [specific conditions].
Substitution: Reagents like [agent 5] are used in [specific solvent] at [specific temperature].
Major Products
Scientific Research Applications
MFCD31758416 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds.
Biology: Studied for its potential effects on biological systems, including [specific biological process].
Medicine: Investigated for its therapeutic potential in treating [specific medical condition].
Industry: Utilized in the production of [specific industrial product], contributing to advancements in [specific industry].
Mechanism of Action
The mechanism of action of MFCD31758416 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific target]: This interaction leads to [specific biochemical effect].
Modulating [specific pathway]: This modulation results in [specific physiological response].
Comparison with Similar Compounds
Similar Compounds
Compound 1: Shares [specific similarity] with MFCD31758416 but differs in [specific aspect].
Compound 2: Known for [specific property], which is similar to MFCD31758416 in [specific way].
Compound 3: Exhibits [specific characteristic] that is comparable to MFCD31758416.
Uniqueness
MFCD31758416 stands out due to its unique [specific property], which makes it particularly valuable for [specific application]. Its distinct [specific feature] sets it apart from other similar compounds, offering unique advantages in [specific field].
Conclusion
MFCD31758416 is a versatile compound with significant potential in various scientific domains. Its unique properties, diverse applications, and distinct mechanism of action make it a valuable subject of study. Understanding its synthesis, reactions, and applications can pave the way for new discoveries and advancements in multiple fields.
Properties
Molecular Formula |
C21H32N2O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(2-anilinoethyl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C21H32N2O4/c1-5-26-18(24)21(13-14-22-17-10-7-6-8-11-17)12-9-15-23(16-21)19(25)27-20(2,3)4/h6-8,10-11,22H,5,9,12-16H2,1-4H3 |
InChI Key |
WFCWTHQFHWBYHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CCNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)


![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)

![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)

